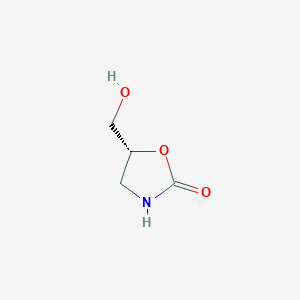

(5S)-5-(hidroximetil)-1,3-oxazolidin-2-ona

Descripción general

Descripción

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one: is a chiral compound that belongs to the class of oxazolidinones It is characterized by a five-membered ring containing both nitrogen and oxygen atoms

Aplicaciones Científicas De Investigación

Chemistry: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is used as a chiral building block in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used as a precursor for the synthesis of biologically active molecules, including antibiotics and enzyme inhibitors. Its ability to form stable complexes with metal ions makes it useful in studying metalloproteins .

Medicine: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one derivatives have shown potential as antimicrobial agents. They are being investigated for their ability to inhibit bacterial protein synthesis, making them candidates for new antibiotic development .

Industry: In the industrial sector, this compound is used in the production of polymers and resins. Its reactivity and stability make it suitable for use in coatings, adhesives, and sealants .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one typically involves the cyclization of amino alcohols with carbonyl compounds. One common method is the reaction of an amino alcohol with a carbonyl compound under acidic or basic conditions to form the oxazolidinone ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like p-toluenesulfonic acid or sodium hydroxide .

Industrial Production Methods: Industrial production of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as purification through crystallization or chromatography to ensure high purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The oxazolidinone ring can be reduced to form amino alcohols.

Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Amino alcohols.

Substitution: Various substituted oxazolidinones.

Mecanismo De Acción

The mechanism of action of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one involves its interaction with specific molecular targets. In the case of its antimicrobial activity, the compound binds to the bacterial ribosome, inhibiting protein synthesis. This action disrupts bacterial growth and replication, leading to cell death . The hydroxymethyl group plays a crucial role in binding to the active site of the ribosome, enhancing the compound’s efficacy .

Comparación Con Compuestos Similares

- (5S)-5-(hydroxymethyl)-1,3-oxathiolan-2-one

- (5S)-5-(hydroxymethyl)-1,3-oxazinan-2-one

- (5S)-5-(hydroxymethyl)-1,3-oxazepan-2-one

Comparison: (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is unique due to its five-membered ring structure, which imparts distinct chemical properties compared to its six- and seven-membered ring analogs. The presence of the hydroxymethyl group at the fifth position enhances its reactivity and potential for forming hydrogen bonds, making it more versatile in chemical synthesis and biological applications .

Actividad Biológica

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one is a compound belonging to the oxazolidinone class, which has garnered attention for its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the compound's biological activity, including its mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The oxazolidinone structure consists of a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. The specific configuration of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one contributes to its unique biological properties. The presence of the hydroxymethyl group enhances solubility and may influence biological interactions.

The primary mechanism through which (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one exerts its biological effects is by interacting with bacterial ribosomes. Similar compounds in the oxazolidinone class have been shown to inhibit protein synthesis by binding to the 50S ribosomal subunit, blocking the formation of the initiation complex necessary for translation. This inhibition is particularly effective against Gram-positive bacteria.

Binding Affinity Studies

Studies utilizing techniques such as surface plasmon resonance and isothermal titration calorimetry have demonstrated that compounds like (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one exhibit significant binding affinity to ribosomal RNA. The trifluoromethyl group found in related compounds enhances this binding due to its electron-withdrawing properties, leading to improved antimicrobial activity .

Antimicrobial Activity

Oxazolidinones, including (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one, have been extensively studied for their antimicrobial properties. Research indicates that these compounds are particularly effective against various strains of Gram-positive bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) and VRE (Vancomycin-resistant Enterococcus) .

Table 1: Antimicrobial Activity of Oxazolidinones

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | < 1 | Staphylococcus aureus |

| Linezolid | 2 | Enterococcus faecium |

| BAY 59-7939 | < 0.1 | Factor Xa inhibition |

Synthesis and Evaluation

A notable study focused on synthesizing derivatives of (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one and evaluating their antibacterial efficacy. The results indicated that modifications to the C5 side chain significantly influenced antibacterial potency. For instance, certain derivatives exhibited MIC values lower than those of established antibiotics like linezolid .

Clinical Applications

The compound's potential extends beyond antimicrobial activity; it has also been explored for its role in modulating cytokine responses and possibly serving as a therapeutic agent in inflammatory conditions. Research has indicated that oxazolidinones can act as cytokine modulators, which may provide avenues for treating autoimmune diseases .

Structure-Activity Relationships (SAR)

Research into the SAR of oxazolidinones has revealed that specific structural modifications can lead to enhanced biological activity. For example:

- Hydroxymethyl Substitution : Increases solubility and may improve interaction with biological targets.

- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability, potentially increasing bioavailability.

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Hydroxymethyl Group | Increased solubility |

| Trifluoromethyl Substitution | Enhanced binding affinity |

| Side Chain Variations | Altered antibacterial potency |

Propiedades

IUPAC Name |

(5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7NO3/c6-2-3-1-5-4(7)8-3/h3,6H,1-2H2,(H,5,7)/t3-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSYOFPBORRARMF-VKHMYHEASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](OC(=O)N1)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97859-51-3 | |

| Record name | (5S)-5-(hydroxymethyl)-1,3-oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.